molecular formula C10H10N2O2S B168687 Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 171179-86-5

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B168687
CAS No.: 171179-86-5
M. Wt: 222.27 g/mol
InChI Key: ZUFCPBFANOWUSQ-UHFFFAOYSA-N
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Description

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (CAS 171179-86-5) is a high-value heterocyclic building block of significant interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C10H10N2O2S and a molecular weight of 222.26 g/mol, is characterized by a fused thienopyridine core structure . The presence of both an electron-rich amino group and an ester moiety on the thiophene ring makes it a versatile scaffold for constructing more complex molecular architectures. Researchers utilize this compound primarily as a precursor in the synthesis of diverse pharmacologically active molecules, particularly due to its structural similarity to privileged structures in drug discovery. Its application is critical in developing compounds for various research areas, including kinase inhibition and receptor modulation. For safe handling and optimal stability, it is recommended that this material be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCPBFANOWUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-Aminothiophene Derivatives

A foundational method involves the cyclization of 3-aminothiophene-2-carboxylic acid derivatives with ethyl cyanoacetate. This reaction proceeds via base-catalyzed intramolecular cyclization, typically using sodium ethoxide in ethanol under reflux. The mechanism involves nucleophilic attack of the amine group on the electrophilic carbon of the cyanoacetate, followed by ring closure to form the thienopyridine core.

Optimization Insights :

  • Reagent Ratios : A 1:1 molar ratio of 3-aminothiophene precursor to ethyl cyanoacetate minimizes side products.

  • Solvent Systems : Ethanol is preferred for its ability to dissolve both reactants and stabilize intermediates.

  • Reaction Time : Extended reflux (6–8 hours) ensures complete cyclization, with yields reaching 70–75%.

Thioglycolate-Mediated Cyclization

An alternative approach employs ethyl thioglycolate for sulfur incorporation. In this method, 3-bromoisonicotinonitrile reacts with ethyl thioglycolate in dimethylformamide (DMF) under basic conditions (sodium ethanolate). The thiol group attacks the brominated pyridine, followed by cyclization to form the thieno[3,2-b]pyridine skeleton.

Example Procedure (Adapted from):

  • Reactants : 3-Bromoisonicotinonitrile (10.93 mmol), ethyl 2-mercaptoacetate (10.93 mmol).

  • Conditions : DMF solvent, sodium ethanolate (1 equiv), 2 hours at room temperature.

  • Workup : Aqueous extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

  • Yield : 67% after recrystallization.

Key Advantages :

  • Short reaction time (2 hours).

  • Avoids high-temperature reflux, reducing energy costs.

Cross-Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables the introduction of aryl groups at specific positions. For example, 2,6-dichloronicotinonitrile undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ in dioxane under reflux. The monosubstituted product is subsequently reacted with ethyl thioglycolate to form the thienopyridine core.

Critical Parameters :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ ensures efficient coupling without excessive costs.

  • Temperature : Reflux (100–110°C) accelerates the reaction but risks decomposition; 80°C balances speed and stability.

Sandmeyer Reaction for Functionalization

The Sandmeyer reaction modifies the amino group into other functionalities. For instance, treating ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with nitrous acid (HNO₂) generates a diazonium intermediate, which is displaced by cyanide or halides to yield nitriles or halopyridines.

Applications :

  • Synthesizes derivatives for further amidation or esterification.

  • Enables diversification of the core structure for drug discovery.

Functional Group Interconversion

Hydrazine-Mediated Carboxylate Conversion

Hydrazine hydrate reacts with the ester group of this compound to form carbohydrazide derivatives. This intermediate is pivotal for synthesizing pyridothienopyrimidines via condensation with triethyl orthoesters.

Case Study (From):

  • Reactants : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1 equiv), hydrazine hydrate (excess).

  • Conditions : Reflux in ethanol for 2 hours.

  • Outcome : 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide (90% yield).

Acetylation and Acylation

Acetic anhydride acetylates the amino group under reflux, producing N-acetyl derivatives. This reaction is critical for protecting the amine during subsequent functionalization steps.

Typical Protocol :

  • Reactants : 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide (1 equiv), acetic anhydride (5 equiv).

  • Conditions : Reflux for 3 hours.

  • Yield : 84% after recrystallization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability. Key benefits include:

  • Enhanced Heat Transfer : Mitigates thermal degradation during exothermic steps.

  • Consistent Product Quality : Automated control reduces variability.

Challenges :

  • Catalyst immobilization for cross-coupling reactions.

  • Solvent compatibility with flow systems.

Green Chemistry Approaches

Recent advances emphasize solvent-free cyclization and catalytic recycling. For example, microwave-assisted reactions reduce energy consumption by 40% compared to conventional heating.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Thioglycolate Cyclization672 hoursMild conditions, short durationRequires DMF, challenging workup
Suzuki-Miyaura Coupling55–6012–24 hoursVersatile for aryl group introductionHigh catalyst cost, byproduct formation
Hydrazine Conversion902 hoursHigh yield, simple setupLimited to carbohydrazide derivatives

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pyridine ring of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate participates in Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids. For example, coupling with 4-methoxyphenyl boronic acid introduces substituents at the 6-position of the pyridine ring (Scheme 3) .

Typical Conditions :

  • Catalyst: Pd(dppf)Cl₂ (2–4 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Temperature: 100°C

  • Yield: 65–78%

Notable Coupling Partners :

  • 4-Methoxyphenyl boronic acid

  • Thiophen-2-yl boronic acid

  • Pyridin-3-yl boronic acid

Oxidative Dimerization

Under hypochlorite (NaOCl) oxidation in aqueous alkaline conditions, analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo regio- and stereoselective dimerization via C–N and C–C bond formation (Figure 8) . While studies focus on carboxamides, the ester derivative likely exhibits similar reactivity.

Proposed Mechanism :

  • Electrophilic attack by HOCl/Cl⁺ generates a resonance-stabilized cation.

  • Deprotonation forms a reactive anion.

  • Cation-anion coupling initiates a cascade cyclization, yielding polycyclic dimers .

Amide Coupling via Carboxylic Acid Intermediate

Hydrolysis of the ethyl ester group produces 3-aminothieno[3,2-b]pyridine-2-carboxylic acid, which undergoes HATU-mediated coupling with amines to form secondary/tertiary amides (Scheme 3) .

Representative Example :

AmineCoupling Yield (%)
Morpholine82
4-Fluoroaniline75
N-Methylpiperazine88

Intramolecular Cyclizations

The compound serves as a precursor for fused heterocycles. For instance, reaction with 2-cyanothioacetamide under basic conditions (K₂CO₃, ethanol, reflux) yields thieno[2,3-b]pyrido[4,3-d]thiazole derivatives via intramolecular cyclization .

Key Observations :

  • Cyclization efficiency depends on electron-withdrawing groups on the pyridine ring.

  • Yields range from 45% (sterically hindered substrates) to 68% (electron-deficient aryl groups) .

Comparative Reaction Table

Reaction TypeConditionsKey ProductsYield Range (%)
Three-component synthesisMicrowave, DMF-DMA, aminesPyrimidin-4(3H)-one hybrids75–92
Suzuki couplingPd(dppf)Cl₂, K₂CO₃, 100°C6-Arylthienopyridines65–78
Oxidative dimerizationNaOCl, H₂O/NaOHPolycyclic dimers60–75*
Amide couplingHATU, DIPEA, DMFSecondary/tertiary amides75–88

*Estimated from analogous carboxamide systems .

Mechanistic Insights and Challenges

  • Steric Effects : Bulky substituents on the pyridine ring reduce yields in cross-coupling reactions due to hindered Pd coordination .

  • Solvent Dependency : Aqueous alkaline media favor oxidative dimerization, while polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .

  • Limitations : Low reactivity of electron-rich boronic acids in Suzuki couplings and competing side reactions in oxidative conditions remain unresolved challenges .

Scientific Research Applications

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Thieno[3,2-b]pyridine Derivatives with Substituent Variations

Modifications to the core structure significantly alter chemical and biological properties:

Compound Name Substituents Molecular Weight (g/mol) Key Differences & Biological Activity References
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate Bromine at position 3 286.15 Enhanced electrophilicity; used in cross-coupling reactions
Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate Methyl at position 4 234.27 Improved solubility; explored as kinase inhibitors for cancer
Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate Isopropyl at position 6 264.35 Potent IκB kinase inhibitor for inflammatory diseases
Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate Methyl at positions 4, 5, 6 264.35 Increased lipophilicity; enhanced antimicrobial activity

Key Trends :

  • Bulkier substituents (e.g., isopropyl) improve target binding affinity but may reduce solubility.
  • Electron-withdrawing groups (e.g., bromine) enhance reactivity for further functionalization.

Ring Fusion Variants

Alterations in ring fusion patterns lead to distinct geometries and properties:

Compound Name Ring Fusion Key Differences References
Ethyl 3-amino-5-nitrothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine Different π-electron distribution; altered binding to biological targets
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine Varied metabolic stability compared to [3,2-b] isomer

Impact :

  • [2,3-c] fusion creates a less planar structure, reducing π-stacking interactions critical for DNA intercalation .

Heteroatom-Substituted Analogs

Replacing sulfur with oxygen or nitrogen alters electronic properties:

Compound Name Core Structure Key Differences References
Ethyl furo[3,2-c]pyridine-2-carboxylate Furo[3,2-c]pyridine Reduced lipophilicity; lower cytotoxicity
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine Increased hydrogen bonding capacity; anticancer applications

Functional Group Modifications

Variations in the ester/amide groups influence pharmacokinetics:

Compound Name Functional Group Key Differences References
3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid Carboxylic acid Higher solubility; reduced cell permeability
3-Bromothieno[2,3-b]pyridine-2-carboxamide Amide Improved metabolic stability; slower hydrolysis

Practical Considerations :

  • Ethyl esters are prone to hydrolysis, making them prodrug candidates.
  • Amides offer prolonged half-lives in vivo .

Anticancer Activity

  • HepG2 Cell Line: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives show IC₅₀ values < 10 μM, with substituents like chloro and methyl enhancing cytotoxicity .
  • Mechanism : Interference with cell cycle progression (G2/M arrest) and induction of apoptosis .

Kinase Inhibition

  • IκB Kinase: Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate inhibits IKKβ at nanomolar concentrations, pivotal in inflammation pathways .

Biological Activity

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (EATPC) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of EATPC, focusing on its antitumor effects, mechanisms of action, and relevant research findings.

Overview of this compound

EATPC is a derivative of thieno[3,2-b]pyridine, a class of compounds known for their diverse biological activities. The structural framework of EATPC allows it to interact with various biological targets, making it a candidate for drug development.

Antitumor Activity

Research has demonstrated that EATPC exhibits significant antitumor properties. The following table summarizes key studies evaluating the compound's efficacy against various cancer cell lines:

Study ReferenceCell Line TestedGI50 (µM)Mechanism of Action
NCI-H460 (lung cancer)1.30–1.63Induces apoptosis and alters cell cycle
MCF-7 (breast cancer)4.0Inhibits cell proliferation
HepG2 (liver cancer)3.5Induces G0/G1 phase arrest
A375-C5 (melanoma)6.4Apoptosis induction
  • Induction of Apoptosis : EATPC has been shown to induce apoptosis in cancer cells through various pathways. In the NCI-H460 cell line, treatment with EATPC resulted in a significant increase in apoptotic cells as evidenced by flow cytometry analysis using Annexin V staining .
  • Cell Cycle Arrest : The compound alters the cell cycle distribution, particularly causing a decrease in cells in the G0/G1 phase and an increase in sub-G1 populations indicative of apoptosis . This effect suggests that EATPC may disrupt normal cell cycle progression in tumor cells.
  • Selectivity Towards Tumor Cells : Studies indicate that EATPC exhibits lower toxicity towards non-tumor cells compared to its effects on tumor cells, suggesting a degree of selectivity that is crucial for therapeutic applications .

Case Studies

A notable study involved the synthesis and evaluation of EATPC derivatives which were assessed for their growth inhibitory effects on several human tumor cell lines. The results indicated that compounds derived from EATPC maintained or enhanced the original compound's antitumor activity while demonstrating reduced toxicity to normal cells .

Another investigation highlighted the use of EATPC in combination therapies, where it was paired with other chemotherapeutic agents to enhance overall efficacy against resistant cancer cell lines . This approach underscores the potential for EATPC to serve as a valuable component in multi-drug regimens.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate and its derivatives?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, mthis compound derivatives are functionalized using Buchwald-Hartwig (C-N coupling) or Suzuki (C-C coupling) reactions. Key steps include:

  • Using Pd catalysts (e.g., Pd(OAc)₂) with ligands like xantphos and bases such as Cs₂CO₃ .
  • Reacting with bromo-nitrobenzenes or aryl halides to introduce substituents at the pyridine ring .
  • Optimizing reaction conditions (solvent, temperature) to improve yields, which often range from 50–75% .

Q. How is structural characterization performed for thieno[3,2-b]pyridine derivatives?

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • HRMS : Validates molecular weight and isotopic distribution .

Q. What in vitro assays are used to evaluate cytotoxicity?

  • Cell viability assays : MTT or SRB assays on human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) .
  • Cell cycle analysis : Flow cytometry to assess apoptosis (e.g., sub-G1 peak detection) .
  • Hepatotoxicity screening : Comparative studies on non-tumor cells (e.g., primary hepatocytes) to ensure selective cytotoxicity .

Advanced Research Questions

Q. How do substituents at the 6-position influence antitumor activity?

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance cytotoxicity by improving DNA intercalation or enzyme inhibition. Derivatives with benzothiazole substituents show GI₅₀ values as low as 3.5 µM in HepG2 cells .
  • Bulkier groups (e.g., indole) may reduce activity due to steric hindrance (GI₅₀ ~15–18 µM) .
  • QSAR models : Correlate substituent hydrophobicity (logP) and electronic effects (Hammett constants) with IC₅₀ values .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Standardize assay protocols : Variations in cell passage number, incubation time, or serum concentration can alter results. For example, HepG2 cytotoxicity studies require strict adherence to 48-hour exposure periods .
  • Validate purity : Impurities from incomplete Boc deprotection (e.g., in intermediates like Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) may skew bioactivity .
  • Cross-validate with orthogonal assays : Combine cell cycle analysis with caspase-3 activation assays to confirm apoptosis mechanisms .

Q. How can computational methods optimize derivative design?

  • Molecular docking : Predict binding to targets like DNA topoisomerase II or tubulin using crystal structures of thieno[3,2-b]pyridine derivatives .
  • ADMET profiling : Simulate pharmacokinetic properties (e.g., BBB permeability, metabolic stability) to prioritize compounds for synthesis .
  • Machine learning : Train models on existing datasets (e.g., GI₅₀ values of 6-substituted derivatives) to predict novel bioactive scaffolds .

Q. What are the challenges in scaling up Pd-catalyzed reactions for thieno[3,2-b]pyridine synthesis?

  • Catalyst loading : High Pd costs necessitate ligand optimization (e.g., xantphos vs. BINAP) to reduce catalyst usage to <5 mol% .
  • Byproduct formation : Trace palladium residues require post-synthesis purification (e.g., silica gel chromatography or recrystallization) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve yields but complicate waste management .

Methodological Notes

  • Safety : Handle intermediates (e.g., bromo-nitrobenzenes) in fume hoods; avoid skin contact with Pd catalysts .
  • Data reproducibility : Archive NMR (DEPT, 2D) and HRMS spectra for peer review .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

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